6-Bromoquinolin-8-ol

Catalog No.
S666092
CAS No.
139399-64-7
M.F
C9H6BrNO
M. Wt
224.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromoquinolin-8-ol

CAS Number

139399-64-7

Product Name

6-Bromoquinolin-8-ol

IUPAC Name

6-bromoquinolin-8-ol

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

InChI

InChI=1S/C9H6BrNO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H

InChI Key

IMUJTAIQEBHAMT-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CC(=C2N=C1)O)Br

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)O)Br

Biochemistry

Application Summary: 6-Bromoquinolin-8-ol is utilized in biochemistry for the synthesis of biologically active compounds, particularly those with antimicrobial and anticancer properties .

Methods of Application: The compound is often used as a precursor in various synthetic pathways. For instance, it can undergo further functionalization through reactions like bromination to yield derivatives with desired biological activities .

Results and Outcomes: The synthesized derivatives exhibit a range of biological activities, including antimicrobial and anticancer effects. The efficacy of these compounds is typically assessed through in vitro assays, providing quantitative data on inhibitory concentrations against specific pathogens or cancer cell lines .

Pharmacology

Application Summary: In pharmacology, 6-Bromoquinolin-8-ol serves as a scaffold for drug development, especially for drugs with antimalarial and antimicrobial properties .

Methods of Application: The compound’s derivatives are tested for pharmacological activity using cell-based assays and in vivo models to determine their therapeutic potential .

Results and Outcomes: Studies have shown that certain derivatives of 6-Bromoquinolin-8-ol possess significant activity against malaria parasites and various microbial species, with data often presented as IC50 values or minimum inhibitory concentrations .

Organic Synthesis

Application Summary: 6-Bromoquinolin-8-ol is a key intermediate in organic synthesis, used to construct complex molecules and heterocyclic compounds .

Methods of Application: It is involved in reactions such as bromination and coupling reactions to create novel organic compounds with potential pharmaceutical applications .

Results and Outcomes: The synthesized molecules are characterized using techniques like NMR and mass spectrometry, providing detailed structural information and confirming the success of the synthetic routes .

Analytical Chemistry

Application Summary: This compound is used in analytical chemistry for the development of analytical methods, including chromatography and spectroscopy .

Methods of Application: 6-Bromoquinolin-8-ol can be used as a standard or reference compound in the calibration of analytical instruments .

Results and Outcomes: The use of this compound in analytical methods has led to the development of more accurate and sensitive techniques for the detection and quantification of various analytes .

Material Science

Application Summary: In material science, 6-Bromoquinolin-8-ol is explored for its potential in creating advanced materials, such as organic semiconductors and sensors .

Methods of Application: The compound’s derivatives are incorporated into materials to impart specific electronic or optical properties .

Results and Outcomes: Research has demonstrated that materials containing 6-Bromoquinolin-8-ol derivatives show promising electronic and photophysical properties, which are quantified through various material characterization methods .

Environmental Science

Application Summary: 6-Bromoquinolin-8-ol is investigated for its role in environmental science, particularly in the removal of pollutants and environmental monitoring .

Methods of Application: Its derivatives may be used in the synthesis of metal-organic frameworks (MOFs) that are capable of adsorbing pollutants from the environment .

Results and Outcomes: Studies indicate that MOFs containing 6-Bromoquinolin-8-ol derivatives can effectively adsorb and remove various environmental contaminants, with performance metrics often reported as adsorption capacities or removal efficiencies .

Chemical Synthesis of Coupling Reagents

Application Summary: 6-Bromoquinolin-8-ol is used in the chemical synthesis of coupling reagents, which are essential in creating complex organic compounds .

Methods of Application: The compound is employed as a reactant in coupling reactions, often facilitated by catalysts to form carbon-carbon or carbon-heteroatom bonds .

Development of Analytical Standards

Application Summary: This compound is also pivotal in the development of analytical standards that aid in the calibration of various analytical instruments .

Methods of Application: 6-Bromoquinolin-8-ol is used to create reference materials that help in the validation and standardization of analytical methods .

Results and Outcomes: The creation of these standards allows for more precise and reliable measurements in analytical procedures, contributing to the robustness of scientific data .

Environmental Monitoring

Application Summary: In environmental science, 6-Bromoquinolin-8-ol derivatives are investigated for their use in monitoring environmental pollutants .

Methods of Application: These derivatives can be incorporated into sensor technologies that detect and quantify pollutants in various environmental matrices .

Results and Outcomes: The sensors developed provide sensitive and accurate data on pollutant levels, aiding in environmental assessments and policy-making .

Photophysical Studies

Application Summary: 6-Bromoquinolin-8-ol is utilized in photophysical studies to understand the light-absorbing and emitting properties of organic compounds .

Methods of Application: The compound’s derivatives are studied under various light conditions to evaluate their potential in optoelectronic applications .

Results and Outcomes: These studies yield valuable insights into the electronic transitions and energy transfer processes, which are crucial for the design of light-based technologies .

Metal-Organic Frameworks (MOFs)

Application Summary: The compound is integral to the synthesis of MOFs, which have applications in gas storage, separation, and catalysis .

Methods of Application: 6-Bromoquinolin-8-ol is used to link metal nodes in the construction of MOFs, influencing their structure and function .

Results and Outcomes: Characterization of these MOFs reveals their porosity and stability, making them suitable for industrial and environmental applications .

Safety and Handling Research

Application Summary: Research into the safe handling and storage of 6-Bromoquinolin-8-ol contributes to laboratory safety protocols .

Methods of Application: Studies focus on the compound’s stability under various conditions and its interactions with other chemicals .

Results and Outcomes: Findings from these studies inform safety guidelines and material safety data sheets, ensuring the well-being of researchers and the environment .

6-Bromoquinolin-8-ol is a chemical compound with the molecular formula C₉H₆BrNO. It belongs to the class of quinoline derivatives, characterized by a fused ring system that includes a nitrogen atom. This compound is notable for its unique structural properties, which contribute to its diverse chemical and biological applications. The presence of a bromine atom at the 6-position and a hydroxyl group at the 8-position enhances its reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles through nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Oxidation Reactions: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
  • Reduction Reactions: The compound can undergo reduction to yield amine derivatives.

Common reagents for these reactions include sodium hydroxide or potassium carbonate for substitution, potassium permanganate for oxidation, and sodium borohydride for reduction. Each reaction type allows for the synthesis of various derivatives that may exhibit enhanced biological or chemical properties .

Compounds containing the 8-hydroxyquinoline moiety, including 6-bromoquinolin-8-ol, exhibit a wide range of biological activities. Research indicates that this compound possesses:

  • Antimicrobial Properties: Effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
  • Anticancer Activity: Studies have shown potential anticancer effects, likely due to its ability to interact with cellular targets involved in cancer progression.
  • Antifungal Effects: Similar compounds have demonstrated antifungal properties, suggesting that 6-bromoquinolin-8-ol may also exhibit such activity .

The pharmacokinetics of this compound indicate high gastrointestinal absorption and permeability across the blood-brain barrier, which enhances its potential therapeutic applications .

The synthesis of 6-bromoquinolin-8-ol typically involves bromination of 8-hydroxyquinoline using reagents such as N-bromosuccinimide in chloroform. This reaction occurs under mild conditions and yields 6-bromoquinolin-8-ol as the primary product. Other methods may include:

  • Nucleophilic Substitution: Utilizing aryl boronic acids in Chan–Lam coupling reactions.
  • Oxidative Methods: Employing oxidizing agents to modify the hydroxyl group or other functionalities.

Industrial production often employs optimized reaction conditions to ensure high yield and purity, utilizing continuous flow reactors and advanced purification techniques.

6-Bromoquinolin-8-ol has various applications across different fields:

  • Medicinal Chemistry: As a potential therapeutic agent due to its antimicrobial and anticancer properties.
  • Chemical Synthesis: Serves as a building block for more complex organic molecules.
  • Material Science: Utilized in developing new materials with specific chemical properties.

Its unique structure allows it to act as an effective chelating agent for metal ions, further broadening its application scope .

Research into interaction studies involving 6-bromoquinolin-8-ol has focused on its ability to bind with various biological targets. This includes:

  • Metal Ion Chelation: The compound can form complexes with metal ions such as copper and zinc, which may enhance its biological activity.
  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in disease pathways, although further research is needed to elucidate these mechanisms fully .

Several compounds share structural similarities with 6-bromoquinolin-8-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
8-HydroxyquinolineParent compound; lacks bromineBroad-spectrum antimicrobial activity
5-Amino-7-bromoquinolin-8-olContains an amino groupEnhanced biological activity due to amino functionality
7-Chloroquinolin-8-olChlorine instead of bromineDifferent reactivity patterns compared to brominated analogs

The uniqueness of 6-bromoquinolin-8-ol lies in its combination of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

2.7

Wikipedia

6-bromoquinolin-8-ol

Dates

Last modified: 08-15-2023

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